molecular formula C11H11ClFN B6285460 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride CAS No. 870562-26-8

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B6285460
CAS No.: 870562-26-8
M. Wt: 211.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11ClFN and a molecular weight of 211.66 g/mol . It is a derivative of naphthalene, substituted with a fluorine atom at the 4-position and an amine group at the methylene position, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form Schiff bases or imines[][3].

Scientific Research Applications

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(4-chloronaphthalen-1-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-bromonaphthalen-1-yl)methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-(4-iodonaphthalen-1-yl)methanamine hydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride involves the reaction of 4-fluoronaphthalene with formaldehyde followed by reduction to form 1-(4-fluoronaphthalen-1-yl)methanol. This intermediate is then reacted with ammonia to form 1-(4-fluoronaphthalen-1-yl)methanamine, which is subsequently converted to the hydrochloride salt.", "Starting Materials": [ "4-fluoronaphthalene", "formaldehyde", "ammonia", "hydrochloric acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: 4-fluoronaphthalene is reacted with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(4-fluoronaphthalen-1-yl)methanol.", "Step 2: The intermediate 1-(4-fluoronaphthalen-1-yl)methanol is reduced using sodium borohydride in methanol to form 1-(4-fluoronaphthalen-1-yl)methanamine.", "Step 3: 1-(4-fluoronaphthalen-1-yl)methanamine is converted to the hydrochloride salt by reacting with hydrochloric acid." ] }

CAS No.

870562-26-8

Molecular Formula

C11H11ClFN

Molecular Weight

211.7

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.